molecular formula C7H3BrFNO4 B1405407 3-Bromo-5-fluoro-2-nitrobenzoic acid CAS No. 1628556-99-9

3-Bromo-5-fluoro-2-nitrobenzoic acid

Cat. No.: B1405407
CAS No.: 1628556-99-9
M. Wt: 264 g/mol
InChI Key: FSQLAPZDEQXCLJ-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-nitrobenzoic acid is an organic compound with the molecular formula C7H3BrFNO4 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and nitro functional groups on the benzene ring

Mechanism of Action

Target of Action

Benzoic acid derivatives, such as this compound, are often used in the synthesis of pharmaceuticals and can interact with a variety of biological targets .

Mode of Action

Nitrobenzoic acid derivatives are known to undergo reduction reactions in biological systems, which can lead to the formation of reactive intermediates . These intermediates can then interact with cellular targets, potentially leading to various biological effects.

Biochemical Pathways

Benzoic acid derivatives can participate in various biochemical reactions, including those involving enzymes and receptors

Pharmacokinetics

As a benzoic acid derivative, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine . The bioavailability of this compound would depend on these factors, as well as its physicochemical properties, such as solubility and stability.

Result of Action

Nitrobenzoic acid derivatives can form reactive intermediates that may interact with cellular components, potentially leading to various biological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-fluoro-2-nitrobenzoic acid . Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and reactivity. Additionally, the biological environment, including the presence of enzymes and other biomolecules, can influence the compound’s interactions and effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-2-nitrobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-fluoro-5-nitrobenzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-nitrobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-fluoro-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoro-3-nitrobenzoic acid
  • 3-Bromo-4-fluoro-2-nitrobenzoic acid
  • 3-Bromo-5-chloro-2-nitrobenzoic acid

Uniqueness

3-Bromo-5-fluoro-2-nitrobenzoic acid is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both bromine and fluorine atoms can influence the compound’s electronic properties, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

3-bromo-5-fluoro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO4/c8-5-2-3(9)1-4(7(11)12)6(5)10(13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQLAPZDEQXCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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